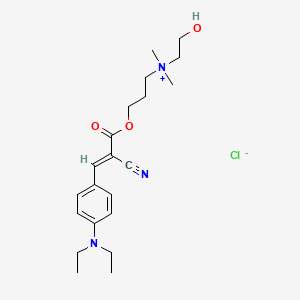
(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a diethylamino group, and a dimethylammonium chloride moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl intermediate.
Oxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the oxypropyl group.
Quaternization: The final step involves the reaction of the oxypropylated intermediate with 2-hydroxyethyl dimethylamine in the presence of hydrochloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloride site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Fluorescent Probes: Employed in the development of fluorescent probes for imaging.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Diagnostics: Application in the development of diagnostic agents.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Polymer Production: Utilized in the production of specialty polymers.
Mechanism of Action
The mechanism of action of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to specific proteins, altering their function.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Cellular Uptake: The compound can be taken up by cells, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
- (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)trimethylammonium chloride
Uniqueness
- Structural Features : The presence of both diethylamino and dimethylammonium chloride groups makes it unique.
- Reactivity : Its reactivity profile differs due to the specific functional groups present.
- Applications : The compound’s versatility in various applications sets it apart from similar compounds.
Properties
CAS No. |
93981-78-3 |
|---|---|
Molecular Formula |
C21H32ClN3O3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H32N3O3.ClH/c1-5-23(6-2)20-10-8-18(9-11-20)16-19(17-22)21(26)27-15-7-12-24(3,4)13-14-25;/h8-11,16,25H,5-7,12-15H2,1-4H3;1H/q+1;/p-1/b19-16+; |
InChI Key |
AXTWRHHHMPIWSA-PXMDEAMVSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCO.[Cl-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


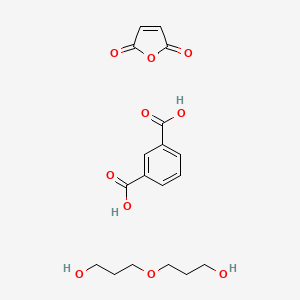
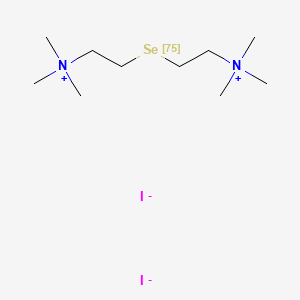

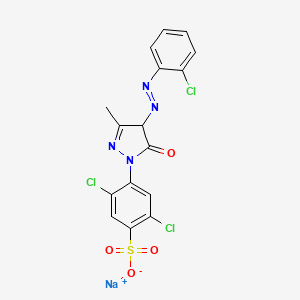
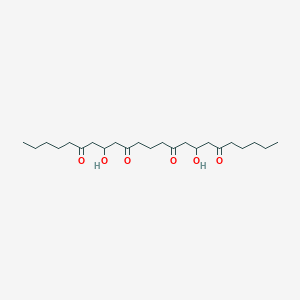



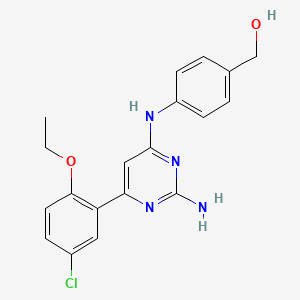
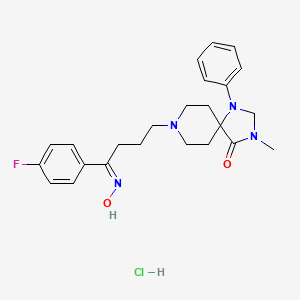
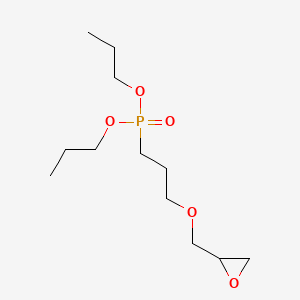

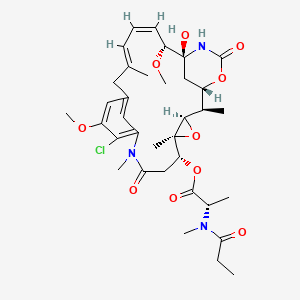
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
